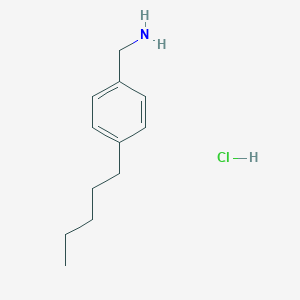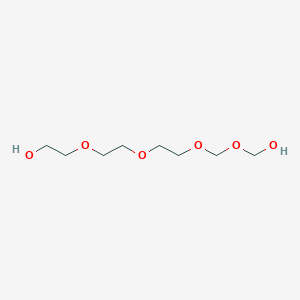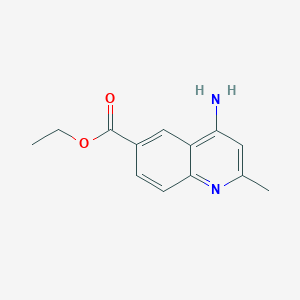![molecular formula C12H11N3 B034877 3,5,15-Triazatetracyclo[7.6.0.02,6.010,14]pentadeca-1(9),2(6),3,7,10(14)-pentaene CAS No. 105410-19-3](/img/structure/B34877.png)
3,5,15-Triazatetracyclo[7.6.0.02,6.010,14]pentadeca-1(9),2(6),3,7,10(14)-pentaene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5,15-Triazatetracyclo[7.6.0.02,6.010,14]pentadeca-1(9),2(6),3,7,10(14)-pentaene, commonly known as TPTP, is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry. TPTP is a bicyclic compound that possesses a unique molecular structure, making it an attractive target for drug development.
Mechanism Of Action
The mechanism of action of TPTP is not fully understood. However, studies have shown that TPTP may act by inhibiting the activity of enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). COX and LOX are enzymes that play a role in the inflammatory response. Inhibition of these enzymes may lead to a reduction in inflammation.
Biochemical And Physiological Effects
TPTP has been shown to possess a range of biochemical and physiological effects. TPTP has been shown to possess anti-inflammatory properties by reducing the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). TPTP has also been shown to possess anti-cancer properties by inducing apoptosis in cancer cells. TPTP has been shown to possess neuroprotective properties by reducing oxidative stress and inflammation in the brain.
Advantages And Limitations For Lab Experiments
TPTP has several advantages for lab experiments. TPTP is a small molecule that can be easily synthesized in the lab. TPTP is also stable and can be stored for long periods of time. However, TPTP has several limitations for lab experiments. TPTP has a low yield, making it difficult to obtain large quantities of the compound. TPTP is also highly reactive and can be difficult to handle.
Future Directions
There are several future directions for the study of TPTP. One direction is the development of TPTP analogs that possess improved pharmacological properties. Another direction is the study of the mechanism of action of TPTP. Understanding the mechanism of action of TPTP may lead to the development of more potent and selective TPTP analogs. Finally, the study of TPTP in animal models of disease may provide insight into the potential therapeutic applications of TPTP.
Conclusion:
In conclusion, TPTP is a heterocyclic compound that possesses a unique molecular structure and has gained significant attention in the field of medicinal chemistry. TPTP has been extensively studied for its potential use in drug development and has been shown to possess anti-cancer, anti-inflammatory, and anti-microbial properties. TPTP has several advantages for lab experiments, but also has several limitations. There are several future directions for the study of TPTP, including the development of TPTP analogs and the study of TPTP in animal models of disease.
Synthesis Methods
The synthesis of TPTP is a complex process that involves multiple steps. The first step involves the reaction of 2,4,6-trichloro-1,3,5-triazine with diethylenetriamine to form 1,3,5-triazine-2,4,6-triamine. The second step involves the reaction of 1,3,5-triazine-2,4,6-triamine with cyclopentadiene to form TPTP. The overall yield of TPTP is low, and the synthesis process is time-consuming.
Scientific Research Applications
TPTP has been extensively studied for its potential use in drug development. TPTP has been shown to possess anti-cancer, anti-inflammatory, and anti-microbial properties. TPTP has also been studied for its potential use in the treatment of neurological disorders. TPTP has been shown to possess neuroprotective properties and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
properties
CAS RN |
105410-19-3 |
|---|---|
Product Name |
3,5,15-Triazatetracyclo[7.6.0.02,6.010,14]pentadeca-1(9),2(6),3,7,10(14)-pentaene |
Molecular Formula |
C12H11N3 |
Molecular Weight |
197.24 g/mol |
IUPAC Name |
3,5,15-triazatetracyclo[7.6.0.02,6.010,14]pentadeca-1(9),2(6),3,7,10(14)-pentaene |
InChI |
InChI=1S/C12H11N3/c1-2-7-8-4-5-10-12(14-6-13-10)11(8)15-9(7)3-1/h4-6,15H,1-3H2,(H,13,14) |
InChI Key |
FWKFESNVWBNYFI-UHFFFAOYSA-N |
SMILES |
C1CC2=C(C1)NC3=C2C=CC4=C3N=CN4 |
Canonical SMILES |
C1CC2=C(C1)NC3=C2C=CC4=C3N=CN4 |
synonyms |
1H-Cyclopenta[4,5]pyrrolo[2,3-e]benzimidazole,6,7,8,9-tetrahydro-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[1,3-Benzothiazol-2-yl(methyl)amino]formamide](/img/structure/B34794.png)
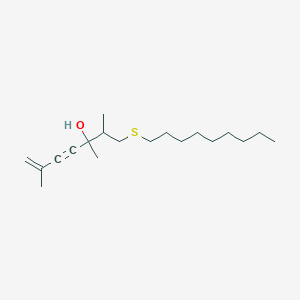
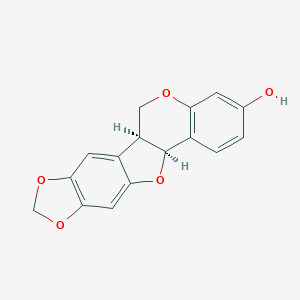
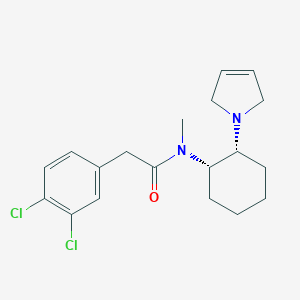
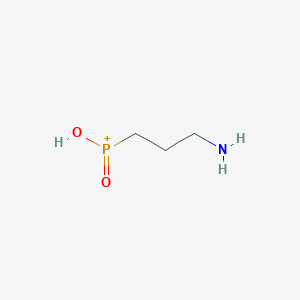
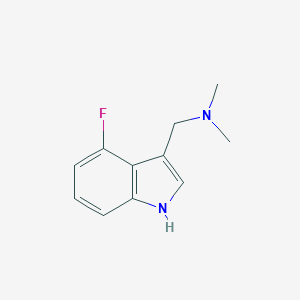
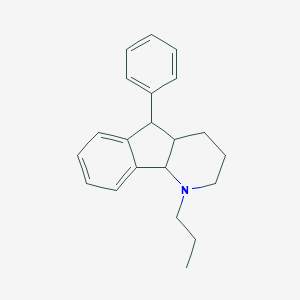
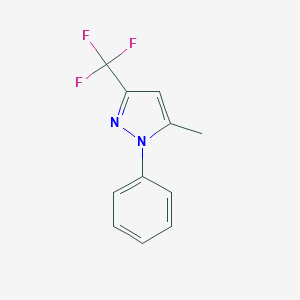
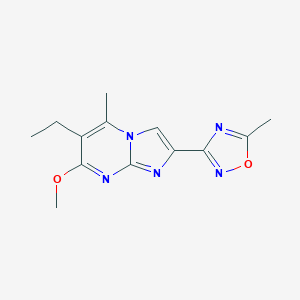
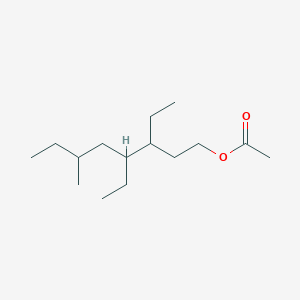
![4b,5,5a,6-Tetrahydro-5,6-methanocyclopropa[3,4]cyclopenta[1,2-c]pyridine](/img/structure/B34814.png)
